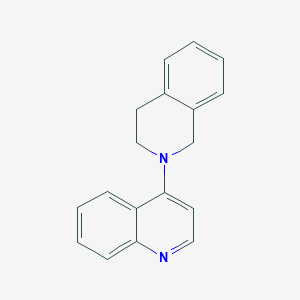
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-quinoline is a compound that belongs to the class of isoquinolines and quinolines. These compounds are known for their diverse biological and pharmacological properties. The structure of this compound includes a quinoline ring fused with a dihydroisoquinoline moiety, making it a unique and interesting compound for various scientific research applications.
準備方法
The synthesis of 4-(3,4-Dihydro-1H-isoquinolin-2-yl)-quinoline can be achieved through several synthetic routes. One efficient method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. This strategy allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
化学反応の分析
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the iminium intermediates can lead to the formation of N-alkylated 3,4-dihydroisoquinolinone derivatives .
科学的研究の応用
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-quinoline has several scientific research applications. It is used in the development of pharmacologically active compounds due to its suitable size and moderate polarity as a pharmacophore . This compound has been studied for its potential anti-nausea, antidiabetic, and antiallergy activities . Additionally, it serves as a scaffold in various drug candidates, making it valuable in medicinal chemistry research .
作用機序
The mechanism of action of 4-(3,4-Dihydro-1H-isoquinolin-2-yl)-quinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological processes. For instance, derivatives of this compound have been shown to act as selective NMDA receptor antagonists, which are involved in neuroprotection and modulation of synaptic plasticity .
類似化合物との比較
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-quinoline can be compared with other similar compounds such as 2-(3,4-Dihydro-1H-isoquinolin-2yl)-pyridines and 4-(3,4-Dihydro-1H-isoquinolin-2yl)-pyridines . These compounds share structural similarities but differ in their specific biological activities and pharmacological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological effects, making it a valuable compound for targeted research and drug development .
特性
分子式 |
C18H16N2 |
|---|---|
分子量 |
260.3 g/mol |
IUPAC名 |
4-(3,4-dihydro-1H-isoquinolin-2-yl)quinoline |
InChI |
InChI=1S/C18H16N2/c1-2-6-15-13-20(12-10-14(15)5-1)18-9-11-19-17-8-4-3-7-16(17)18/h1-9,11H,10,12-13H2 |
InChIキー |
HRDFYQVITWAQGZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



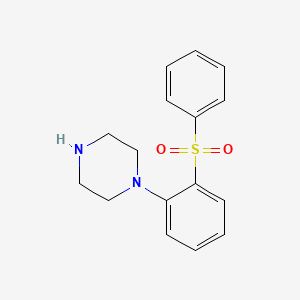
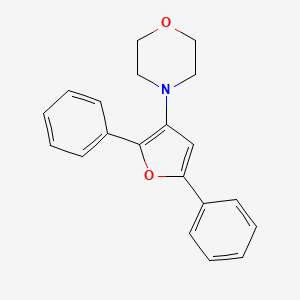
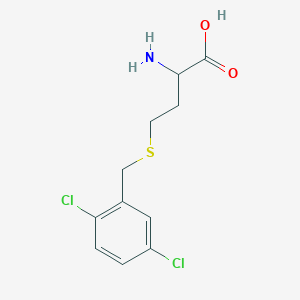



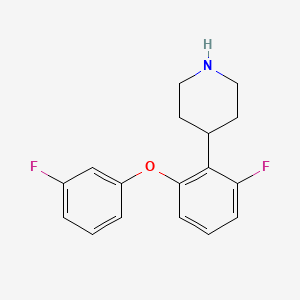

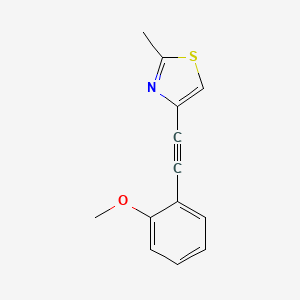
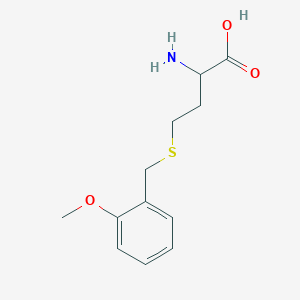
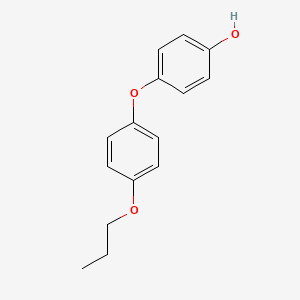

![4-(2-phenyl-1H-benzo[d]imidazol-1-yl)phenol](/img/structure/B10843396.png)
